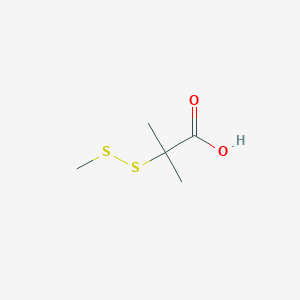
2-Methyl-2-(methyldisulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(methyldisulfanyl)propanoic acid is an organic compound with the molecular formula C5H10O2S2. It is characterized by the presence of a disulfide group and a carboxylic acid group, making it a unique compound with interesting chemical properties. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methyldisulfanyl)propanoic acid typically involves the reaction of 2-methylpropanoic acid with methyldisulfanyl reagents under controlled conditions. One common method involves the use of a disulfide exchange reaction, where a thiol is reacted with a disulfide compound in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale disulfide exchange reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(methyldisulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-Methyl-2-(methyldisulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(methyldisulfanyl)propanoic acid involves its ability to undergo redox reactions. The disulfide group can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can also interact with various molecular targets, including enzymes and receptors, through its carboxylic acid group.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanoic acid: Lacks the disulfide group, making it less reactive in redox reactions.
Methyldisulfanylpropanoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-2-(methyldisulfanyl)propanoic acid is unique due to its combination of a disulfide group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
55440-43-2 |
|---|---|
Fórmula molecular |
C5H10O2S2 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
2-methyl-2-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10O2S2/c1-5(2,4(6)7)9-8-3/h1-3H3,(H,6,7) |
Clave InChI |
MFMUWABGDRMORU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)SSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


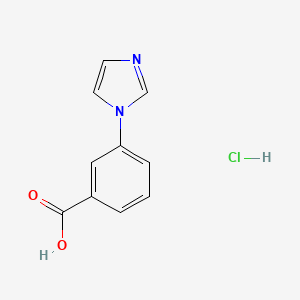
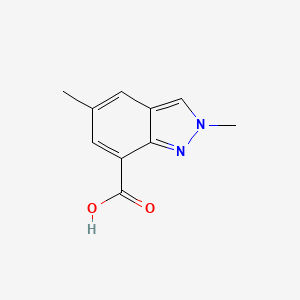
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
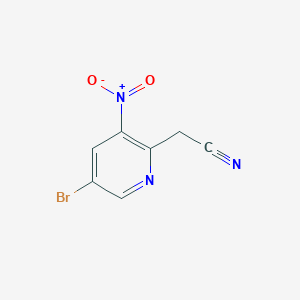

![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
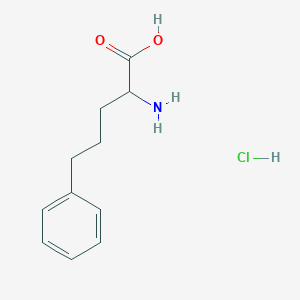
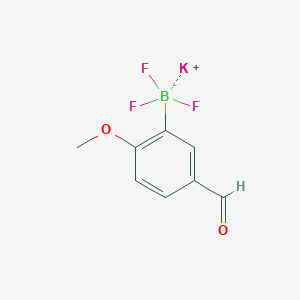

![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)

